1-(3,4-Difluorophenyl)cyclobutanecarboxylic acid - 633317-58-5

1-(3,4-Difluorophenyl)cyclobutanecarboxylic acid

Catalog Number: EVT-421653
CAS Number: 633317-58-5
Molecular Formula: C11H10F2O2
Molecular Weight: 212.19 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

One paper describes the synthesis of 1-Amino-3-{2-[7-(6-deoxy-α/β-D-galactopyranos-6-yl)-1,7-dicarba-closo-dodecaboran(12)-1-yl]ethyl}cyclobutanecarboxylic acid hydrochloride, which contains the 1-(3,4-Difluorophenyl)cyclobutanecarboxylic acid moiety. [] The key step involves alkylation of 3-{2-[1,7-dicarba-closo-dodecaboran(12)-1-yl]ethyl}cyclobutanone ethylene monothioketal with 1,2:3,4-di-O-isopropylidene-6-O-triflyl-α-D-galactopyranose. This reaction yields the precursor ketone, which is then converted to the target amino acid. The synthesis involves a Bucherer-Strecker synthesis followed by removal of isopropylidene groups using hydrochloric acid. []

Applications
  • Potential Pharmaceutical Applications: Several papers describe compounds with similar structures exhibiting potent biological activity, suggesting 1-(3,4-Difluorophenyl)cyclobutanecarboxylic acid or its derivatives could be investigated for pharmaceutical applications. For example, (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol, a chiral intermediate for synthesizing the drug Ticagrelor (used to treat acute coronary syndromes), shares the 3,4-difluorophenyl group. [, ] Further research could explore if incorporating the cyclobutanecarboxylic acid moiety could enhance existing properties or introduce new biological activities relevant for drug development.

  • Boron Neutron Capture Therapy (BNCT): The synthesis of 1-Amino-3-{2-[7-(6-deoxy-α/β-D-galactopyranos-6-yl)-1,7-dicarba-closo-dodecaboran(12)-1-yl]ethyl}cyclobutanecarboxylic acid hydrochloride suggests potential applications in BNCT. [] This therapy utilizes boron-containing compounds that accumulate in tumor cells. When irradiated with neutrons, boron atoms capture the neutrons, releasing high-energy particles that selectively destroy the tumor cells. The presence of the cyclobutanecarboxylic acid moiety might influence the compound's biodistribution and tumor-targeting properties. []

(S)-2-Chloro-1-(3,4-difluorophenyl)ethanol

  • Compound Description: This chiral alcohol is a key intermediate in the synthesis of Ticagrelor, a medication used to prevent blood clots. []
  • Relevance: This compound shares a 3,4-difluorophenyl group with 1-(3,4-Difluorophenyl)cyclobutanecarboxylic acid. It differs by having a 2-chloroethanol substituent instead of the cyclobutanecarboxylic acid group. []
  • Compound Description: This compound is the ketone precursor to (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol and is used as the starting material in its enzymatic synthesis using ketoreductases. [, ]
  • Relevance: This compound shares a 3,4-difluorophenyl group with 1-(3,4-Difluorophenyl)cyclobutanecarboxylic acid. It differs by having a 2-chloroethanone substituent instead of the cyclobutanecarboxylic acid group. [, ]

(1R,2R)-2-(3,4-difluorophenyl)cyclopropanecarboxylic acid ethyl ester

  • Compound Description: This chiral ester is another key intermediate in the synthesis of Ticagrelor. []
  • Relevance: This compound shares a 3,4-difluorophenyl group with 1-(3,4-Difluorophenyl)cyclobutanecarboxylic acid. It differs by having a cyclopropanecarboxylic acid ethyl ester substituent instead of the cyclobutanecarboxylic acid group. The chirality of the cyclopropane ring also differs. []

(1R,2S)-2-(3,4-Difluorophenyl)cyclopropylamine

  • Compound Description: This chiral amine is a crucial intermediate in the synthesis of Ticagrelor. [, , , ]
  • Relevance: This compound shares a 3,4-difluorophenyl group with 1-(3,4-Difluorophenyl)cyclobutanecarboxylic acid. It differs by having a cyclopropylamine substituent instead of the cyclobutanecarboxylic acid group. The chirality of the cyclopropane ring also differs. [, , , ]
  • Compound Description: This compound is a process impurity found during the manufacturing of Ticagrelor. It is the D-mandelate salt of (1R,2S)-2-(3,4-Difluorophenyl)cyclopropylamine. []
  • Relevance: The free base of this compound, (1R,2S)-2-(3,4-Difluorophenyl)cyclopropylamine, shares a 3,4-difluorophenyl group with 1-(3,4-Difluorophenyl)cyclobutanecarboxylic acid. The salt formation with D-mandelic acid does not change the structural relationship between the free base and the target compound. []

1-Amino-3-{2-[7-(6-deoxy-α/β-D-galactopyranos-6-yl)-1,7-dicarba- closo -dodecaboran(12)-1-yl]ethyl}cyclobutanecarboxylic acid

  • Compound Description: This complex molecule is a potential agent for boron neutron capture therapy, a type of radiation therapy. []
  • Relevance: This compound features a 1-amino-3-substituted cyclobutanecarboxylic acid core, making it structurally similar to 1-(3,4-Difluorophenyl)cyclobutanecarboxylic acid. The key difference is the extended substituent at the 3-position of the cyclobutane ring, which lacks the 3,4-difluorophenyl group. []
  • Compound Description: This compound is a key precursor in the synthesis of 1-amino-3-{2-[7-(6-deoxy-α/β-D-galactopyranos-6-yl)-1,7-dicarba- closo -dodecaboran(12)-1-yl]ethyl}cyclobutanecarboxylic acid. []

(2E)-3-(3,4-difluorophenyl)-2-(5-(hydroxy(pyridin-2-yl)meth yl)-1,3,4-oxadiazol-2-yl)-N-methylacrylimidic acid (Compound C)

  • Compound Description: This compound, referred to as "Compound C", exhibited potent anti-E. coli O157:H7 effects in a study. It was also found to inhibit the bacterial toxins stx-1 and stx-2 in silico. []
  • Relevance: This compound shares the 3,4-difluorophenyl group with 1-(3,4-Difluorophenyl)cyclobutanecarboxylic acid. The remaining structure differs significantly, incorporating an oxadiazole ring and an acrylimidic acid moiety. []

(S)-2-(6-(5-(3-(3,4-difluorophenyl)ureido)pyrazin-2-yl)-1-oxo-2-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid (GSK2973980A)

  • Compound Description: This compound, identified as GSK2973980A, is a potent and selective DGAT1 inhibitor. It shows potential for treating metabolic disorders. []
  • Relevance: This compound shares the 3,4-difluorophenyl group with 1-(3,4-Difluorophenyl)cyclobutanecarboxylic acid. The remaining structure differs significantly, incorporating a pyrazine ring, a tetralone moiety, and an acetic acid group. []

Properties

CAS Number

633317-58-5

Product Name

1-(3,4-Difluorophenyl)cyclobutanecarboxylic acid

IUPAC Name

1-(3,4-difluorophenyl)cyclobutane-1-carboxylic acid

Molecular Formula

C11H10F2O2

Molecular Weight

212.19 g/mol

InChI

InChI=1S/C11H10F2O2/c12-8-3-2-7(6-9(8)13)11(10(14)15)4-1-5-11/h2-3,6H,1,4-5H2,(H,14,15)

InChI Key

WTMPBGKYNWHYRN-UHFFFAOYSA-N

SMILES

C1CC(C1)(C2=CC(=C(C=C2)F)F)C(=O)O

Canonical SMILES

C1CC(C1)(C2=CC(=C(C=C2)F)F)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.